5-Methylpyridin-3-ol hydrochloride
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Overview
Description
5-Methylpyridin-3-ol hydrochloride is a chemical compound with the molecular formula C6H8ClNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize 5-Methylpyridin-3-ol hydrochloride involves the palladium-catalyzed Suzuki cross-coupling reaction. This method uses 5-bromo-2-methylpyridin-3-amine as a starting material, which reacts with arylboronic acids to produce the desired pyridine derivatives . The reaction conditions typically involve the use of a palladium catalyst, a base, and a solvent such as ethanol or water.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
5-Methylpyridin-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while substitution reactions can produce various pyridine derivatives .
Scientific Research Applications
5-Methylpyridin-3-ol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-Methylpyridin-3-ol hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyridoxine hydrochloride:
3-Methylpyridine: Another methyl-substituted pyridine, but with different chemical properties and applications.
Uniqueness
5-Methylpyridin-3-ol hydrochloride is unique due to its specific substitution pattern and the presence of a hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
5424-41-9 |
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Molecular Formula |
C6H8ClNO |
Molecular Weight |
145.59 g/mol |
IUPAC Name |
5-methylpyridin-3-ol;hydrochloride |
InChI |
InChI=1S/C6H7NO.ClH/c1-5-2-6(8)4-7-3-5;/h2-4,8H,1H3;1H |
InChI Key |
ADAJVSVKEQGUMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)O.Cl |
Origin of Product |
United States |
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